molecular formula C20H20N4OS B2512358 2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 892438-43-6

2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2512358
CAS No.: 892438-43-6
M. Wt: 364.47
InChI Key: KVANZBUHOCSXBC-UHFFFAOYSA-N
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Description

2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of 6-(pyridin-2-yl)pyridazine with a suitable thiol reagent under mild conditions to form the pyridazinyl sulfanyl intermediate.

    Acylation Reaction: The intermediate is then reacted with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridazinyl and pyridinyl groups can interact with nucleic acids or other aromatic systems through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of both pyridazinyl and pyridinyl groups along with a sulfanyl group, which provides a distinct set of chemical properties and reactivity patterns.

Properties

IUPAC Name

2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-13-10-14(2)20(15(3)11-13)22-18(25)12-26-19-8-7-17(23-24-19)16-6-4-5-9-21-16/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVANZBUHOCSXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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